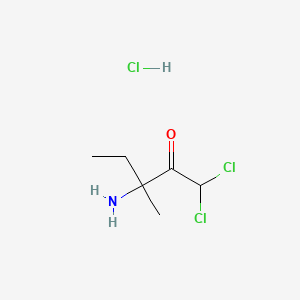
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride
描述
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is a chemical compound with the molecular formula C6H11Cl2NO·HCl It is a derivative of pentanone, characterized by the presence of amino and dichloro functional groups
属性
分子式 |
C6H12Cl3NO |
|---|---|
分子量 |
220.5 g/mol |
IUPAC 名称 |
3-amino-1,1-dichloro-3-methylpentan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO.ClH/c1-3-6(2,9)4(10)5(7)8;/h5H,3,9H2,1-2H3;1H |
InChI 键 |
ZCGFXLMKYVKFRU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(=O)C(Cl)Cl)N.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride typically involves the chlorination of 3-methyl-2-pentanone followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent introduction of an amino group using ammonia or an amine source.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-amino-3-methyl-2-pentanone, while oxidation can produce corresponding carboxylic acids .
科学研究应用
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 2-Pentanone, 3-amino-1,1-dichloro-3-methyl-
Uniqueness
3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


